3-Methoxybenzyl acrylate

Photoresists Multilayer Polyelectrolyte Films Thermal Stability

3-Methoxybenzyl acrylate (3MBA, CAS 144261-46-1) is the performance-tuned acrylate monomer for UV-patternable films, microfluidics, and light-triggered drug delivery. Unique 3-methoxy substitution delivers 62% photohydrolysis (vs <5% for benzyl acrylate) while retaining moderate thermal stability (38% ester loss during curing). Post-irradiation film loss is only 5% vs 17% for benzyl analogs, ensuring superior dimensional accuracy. Distinctive wettability switch (69°→87° contact angle) enables precision biointerface engineering. Ideal comonomer for 193-nm photoresists, optical gratings, and smart packaging where photopatterning fidelity is critical.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 144261-46-1
Cat. No. B119196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxybenzyl acrylate
CAS144261-46-1
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)COC(=O)C=C
InChIInChI=1S/C11H12O3/c1-3-11(12)14-8-9-5-4-6-10(7-9)13-2/h3-7H,1,8H2,2H3
InChIKeyGRQCJLZJUDPOKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxybenzyl Acrylate (CAS 144261-46-1): A Functional Acrylate Monomer for Photoresponsive and UV-Curable Systems


3-Methoxybenzyl acrylate (3MBA, CAS 144261-46-1) is an aryl-substituted acrylate monomer in which an acrylic ester moiety is linked to a 3-methoxybenzyl group. This structural motif imparts a combination of photolabile ester functionality and moderate hydrophobicity, enabling applications in photopatternable coatings, UV-responsive multilayer films, and specialty copolymers [1]. The monomer is a colorless to pale yellow liquid or low-melting solid (boiling point ~276°C at 760 mmHg; density 1.08 g/cm³) and is soluble in common organic solvents such as ethanol, acetone, and ethyl acetate .

Why Generic Benzyl Acrylate Substitution Fails: Substitution Pattern Dictates Photoreactivity and Film Integrity in Multilayer Systems


Substituting 3-methoxybenzyl acrylate with unsubstituted benzyl acrylate or alternative benzyl esters is not functionally equivalent. The position and number of methoxy substituents on the aromatic ring fundamentally alter the photohydrolysis mechanism, the extent of ester cleavage during thermal processing, and the resulting film's dimensional stability [1]. For example, benzyl acrylate copolymers undergo extensive ester carbonyl loss (50%) during cross-linking and exhibit negligible photoresponse (<5% photohydrolysis), whereas 3-methoxybenzyl acrylate derivatives show intermediate reactivity (38% thermal loss, 62% photohydrolysis) [1]. Selecting the wrong analog can lead to unintended film shrinkage, loss of pattern fidelity, or failure to achieve the desired permeability change.

3-Methoxybenzyl Acrylate Quantitative Performance Evidence vs. Benzyl and Dimethoxybenzyl Analogs


Ester Carbonyl Retention During Thermal Cross-Linking: Intermediate Stability Between Benzyl and 3,5-Dimethoxybenzyl Esters

In copolymer films prepared from poly(acrylic acid) partially esterified with various benzyl groups, the loss of ester carbonyl intensity during thermal cross-linking (amide bond formation between layers) is a direct measure of thermal stability. 3-Methoxybenzyl acrylate (3MBA) copolymers exhibit 38% ester carbonyl loss, compared to 50% loss for benzyl acrylate (BPAA) and only 16% loss for 3,5-dimethoxybenzyl acrylate (3,5MBPAA) [1].

Photoresists Multilayer Polyelectrolyte Films Thermal Stability

Photohydrolysis Efficiency After UV Exposure: Enabling Tunable Permeability and Pattern Development

Upon 10-minute UV irradiation followed by base treatment, 3-methoxybenzyl acrylate (3MBA) copolymer films undergo 62% photohydrolysis of ester groups, a stark contrast to benzyl acrylate (BPAA) films which show negligible photoresponse (<5%) [1]. This photolability makes 3MBA suitable for light-triggered solubility switching and photopatterning.

Photopatterning Controlled Release UV Lithography

Film Thickness Retention After Photopatterning: Minimized Shrinkage for High-Fidelity Features

Multilayer films incorporating 3-methoxybenzyl acrylate (3MBA) copolymers exhibit only a 5% loss in film thickness following cross-linking and UV irradiation/base treatment, compared to a 17% thickness loss for benzyl acrylate (BPAA) films and a 15% loss for 2-nitrobenzyl acrylate (2NPAA) films [1]. Films based on 3,5-dimethoxybenzyl acrylate actually show a 3% thickness gain.

Film Dimensional Stability Multilayer Fabrication Pattern Transfer

Surface Hydrophobicity Modulation: Predictable Wettability Changes for Interface Engineering

The water contact angle of 3-methoxybenzyl acrylate (3MBA) copolymer films increases from 69° ± 1° (un-cross-linked) to 70° ± 0.1° (cross-linked) to 87° ± 1° (after irradiation/base treatment) [1]. In contrast, benzyl acrylate (BPAA) films show an initial decrease upon cross-linking (from 87° to 74°) followed by an increase to 84°, while 3,5-dimethoxybenzyl acrylate (3,5MBPAA) films exhibit a monotonic increase from 62° to 74° to 74° [1].

Surface Modification Wettability Control Biomaterial Coatings

Physical Properties and Procurement Specifications: Boiling Point, Density, and Purity Guidelines

Commercial 3-methoxybenzyl acrylate (3MBA) is typically supplied as a colorless to pale yellow liquid with a boiling point of 276°C at 760 mmHg, density of 1.08 g/cm³, and refractive index of 1.51 [1]. Purity specifications of ≥97–99% (GC/HPLC) are standard [1]. Unlike many lower-molecular-weight acrylates, 3MBA is insoluble in water but readily soluble in ethanol, acetone, and ethyl acetate, facilitating formulation in organic solvent-based systems [1].

Monomer Quality Control Formulation Development Procurement

Optimal Use Cases for 3-Methoxybenzyl Acrylate Based on Quantitative Differentiation


Photopatternable Multilayer Coatings Requiring Minimal Shrinkage

3-Methoxybenzyl acrylate (3MBA) is the monomer of choice when designing UV-patternable polyelectrolyte films that must retain dimensional accuracy through processing. As demonstrated, 3MBA copolymer films lose only 5% of their thickness after photoirradiation and development, compared to 17% loss for benzyl acrylate films [1]. This makes 3MBA ideal for fabricating microfluidic channels, optical gratings, or sensor arrays where feature fidelity is paramount.

UV-Triggered Permeability Switches in Controlled Release Membranes

The high photohydrolysis efficiency of 3MBA (62% ester cleavage after 10 min UV) combined with moderate thermal stability (38% loss during curing) [1] enables the creation of membranes that remain impermeable during thermal cross-linking but become highly permeable upon light exposure. This property is uniquely suited for on-demand drug delivery devices or smart packaging where release must be spatially and temporally controlled by light.

Surface Wettability Engineering in Biomedical Coatings

3MBA copolymers exhibit a distinctive wettability profile: contact angle remains stable during thermal curing (69° → 70°) but jumps to 87° after UV irradiation [1]. This allows researchers to preserve a moderately hydrophilic surface for initial cell adhesion or protein immobilization, then switch to a hydrophobic state post-irradiation to modulate subsequent biological interactions. This behavior is not replicated by benzyl or 3,5-dimethoxybenzyl analogs.

Copolymer Synthesis Requiring Balanced Reactivity and Hydrophobic Character

For radical copolymerizations where benzyl acrylate is too photoinert (<5% photohydrolysis) and 3,5-dimethoxybenzyl acrylate is too thermally fragile (only 16% ester retention during cross-linking) [1], 3MBA provides an intermediate reactivity profile. Its moderate hydrophobicity and solubility in organic solvents [2] also make it suitable as a comonomer in UV-curable coatings, adhesives, and 193-nm photoresist formulations requiring aromatic content for etch resistance.

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